molecular formula C9H14O4 B1270425 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione CAS No. 62018-49-9

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B1270425
CAS No.: 62018-49-9
M. Wt: 186.2 g/mol
InChI Key: COOZARBOMFFIFW-UHFFFAOYSA-N
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Description

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . This compound is characterized by its dioxane ring structure, which is substituted with tert-butyl and methyl groups. It is commonly used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves the reaction of tert-butyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione is unique due to the presence of both tert-butyl and methyl groups, which confer specific chemical properties and reactivity. These substituents enhance the compound’s stability and make it suitable for various applications in research and industry .

Properties

IUPAC Name

2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-8(2,3)9(4)12-6(10)5-7(11)13-9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOZARBOMFFIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)CC(=O)O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363426
Record name 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62018-49-9
Record name 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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